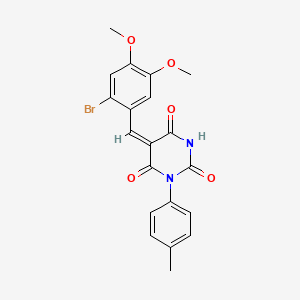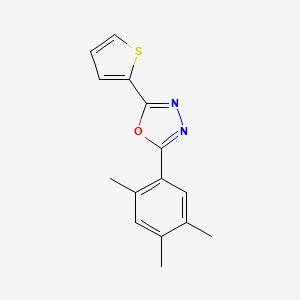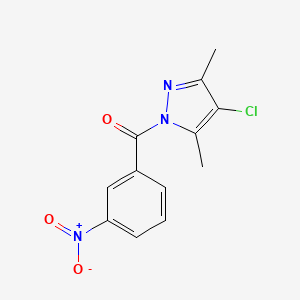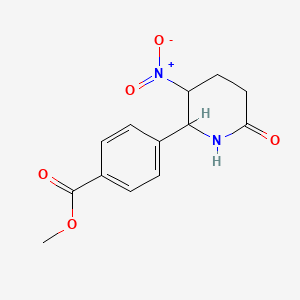
N,N'-1,8-naphthalenediyldi(2-furamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,8-naphthalenediyldi(2-furamide), commonly known as NDI, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This molecule has a unique structure that makes it an excellent candidate for use in different research areas.
Mécanisme D'action
The mechanism of action of NDI is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. NDI has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can enhance cognitive function. NDI has also been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
NDI has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that NDI can inhibit the growth of cancer cells and bacteria. NDI has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that NDI can enhance cognitive function and reduce anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
NDI has several advantages for use in lab experiments, including its unique structure, high purity, and stability. NDI is also relatively easy to synthesize using standard methods. However, NDI has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on NDI. One potential area of research is the development of NDI-based organic semiconductors for use in electronic devices. Another potential area of research is the development of NDI-based fluorescent probes for imaging cellular structures. Additionally, further studies are needed to fully understand the mechanism of action of NDI and its potential therapeutic applications for various diseases.
Méthodes De Synthèse
NDI can be synthesized using various methods, including the Suzuki coupling reaction, the Stille coupling reaction, and the Negishi coupling reaction. The Suzuki coupling reaction is the most commonly used method for synthesizing NDI. This reaction involves the coupling of 1,8-dibromo-naphthalene with 2-furanylboronic acid in the presence of a palladium catalyst. The reaction yields NDI as a white crystalline solid, which can be purified using standard techniques.
Applications De Recherche Scientifique
NDI has been extensively studied for its potential applications in various research fields, including materials science, organic chemistry, and biology. In materials science, NDI is used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic chemistry, NDI is used as a model compound for studying the reactivity and selectivity of different chemical reactions. In biology, NDI is used as a fluorescent probe for imaging cellular structures and as a potential therapeutic agent for various diseases.
Propriétés
IUPAC Name |
N-[8-(furan-2-carbonylamino)naphthalen-1-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-19(16-9-3-11-25-16)21-14-7-1-5-13-6-2-8-15(18(13)14)22-20(24)17-10-4-12-26-17/h1-12H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSXKUJMVDVRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=CO3)C(=CC=C2)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5195527.png)
![N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5195537.png)


![2-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5195576.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(1-naphthylmethyl)benzamide](/img/structure/B5195584.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5195593.png)
![1-(4-butoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5195598.png)


![1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5195604.png)
![2-[(4-tert-butylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5195616.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2-methylbenzene)](/img/structure/B5195624.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5195632.png)